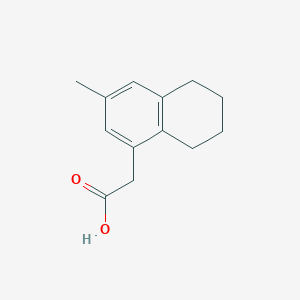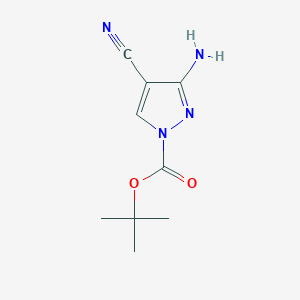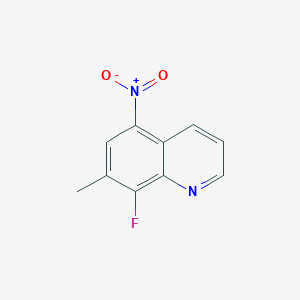
8-Fluoro-7-methyl-5-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-methyl-5-nitroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methyl-5-nitroquinoline typically involves the nitration of 7-methylquinoline followed by fluorination. One common method includes the reaction of 7-methylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequent fluorination at the 8-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-7-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Cyclization: Various cyclization agents depending on the desired product.
Major Products:
Reduction: 8-Fluoro-7-methyl-5-aminoquinoline.
Substitution: Products with different nucleophiles replacing the fluorine atom.
Cyclization: Complex heterocyclic compounds.
Applications De Recherche Scientifique
8-Fluoro-7-methyl-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-methyl-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antineoplastic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
8-Fluoro-5-nitroquinoline: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-8-nitroquinoline: Similar structure but lacks the fluorine atom at the 8-position.
5-Nitroquinoline: Lacks both the fluorine and methyl groups.
Uniqueness: 8-Fluoro-7-methyl-5-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances its biological activity, while the methyl group influences its chemical reactivity and stability .
Propriétés
Formule moléculaire |
C10H7FN2O2 |
|---|---|
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
8-fluoro-7-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(13(14)15)7-3-2-4-12-10(7)9(6)11/h2-5H,1H3 |
Clé InChI |
NHOIZLREUDEQIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=NC2=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

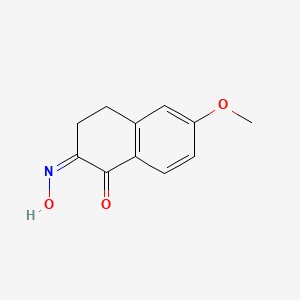
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
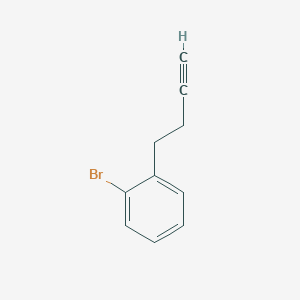
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)

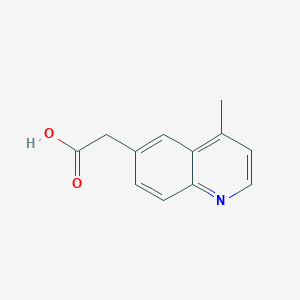
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
